1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one
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Overview
Description
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one is an organic compound with the molecular formula C12H18O3. It is a derivative of acetophenone, characterized by the presence of hydroxy, methoxy, and methyl groups on the phenyl ring, and a pentanone chain. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-methoxy-6-methylbenzaldehyde and pentan-1-one.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as L-proline or trimethylaluminum to facilitate the aldol condensation reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentanoic acid.
Reduction: Formation of 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Similar structure but lacks the pentanone chain.
2-Hydroxy-4-methoxybenzaldehyde: Similar structure but contains an aldehyde group instead of a ketone.
4-Hydroxy-4-methyl-2-pentanone: Similar structure but lacks the aromatic ring.
Uniqueness
1-(2-Hydroxy-4-methoxy-6-methylphenyl)pentan-1-one is unique due to the combination of its functional groups and the pentanone chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
144266-81-9 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxy-6-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C13H18O3/c1-4-5-6-11(14)13-9(2)7-10(16-3)8-12(13)15/h7-8,15H,4-6H2,1-3H3 |
InChI Key |
FRUPZPIOSCISRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C1=C(C=C(C=C1C)OC)O |
Origin of Product |
United States |
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